molecular formula C6H5BrClNO B2736124 (3-Bromo-5-chloropyridin-4-yl)methanol CAS No. 1064677-18-4

(3-Bromo-5-chloropyridin-4-yl)methanol

Cat. No. B2736124
M. Wt: 222.47
InChI Key: MYDFUTNSEMGKKS-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of diisopropylamine (0.963 ml, 6.76 mmol) in THF (45 ml) at −78° C. was added n-butyllithium (2.5M in hexanes, 2.5 mL, 6.24 mmol). The reaction mixture was stirred for 15 minutes, at which time 3-bromo-5-chloropyridine (CAS#73583-39-8, 1.0 g, 5.20 mmol) in THF (10.0 mL) was added followed by a 1.5 mL THF wash. After 10 minutes methyl chloroformate (0.443 ml, 5.72 mmol) was added. The reaction was stirred for 20 minutes and then quenched at −78° C. with 5% AcOH in MeOH. The reaction was then diluted with saturated aqueous ammonium chloride and placed at room temperature. The reaction was then diluted with DCM and saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted two times with dichloromethane, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting ester was used without further purification. To a solution of lithium aluminum hydride (109 mg, 2.87 mmol) in THF (30 ml) at −78° C. was added a solution of the ester prepared above (450 mg, 1.797 mmol) in THF (7.0 mL). The reaction was permitted to warm to −30° C. and stirred for 45 minutes. The reaction was then quenched with 0.9 mL of a 9:1 THF/H2O solution followed by 2 N NaOH (0.3 mL). The reaction was placed at rt and water (1.0 mL) was added followed by THF (9 mL). The reaction was stirred for 5 minutes and then charged with magnesium sulfate (ca. 1.0 g). The resulting mixture was filtered through a pad of Celite® and the filtrate was concentrated. The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane, 0 to 7%) to afford (3-bromo-5-chloro-pyridin-4-yl)-methanol; 1H NMR (400 MHz, CDCl3) δ ppm 4.94 (s, 2H), 8.52 (s, 1H), 8.62 (s, 1H).
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0.963 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.443 mL
Type
reactant
Reaction Step Five
Quantity
109 mg
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1.Cl[C:22](OC)=[O:23].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[C:19]=1[CH2:22][OH:23] |f:4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.963 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.443 mL
Type
reactant
Smiles
ClC(=O)OC
Step Six
Name
Quantity
109 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
quenched at −78° C. with 5% AcOH in MeOH
ADDITION
Type
ADDITION
Details
The reaction was then diluted with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
placed at room temperature
ADDITION
Type
ADDITION
Details
The reaction was then diluted with DCM and saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting ester was used without further purification
STIRRING
Type
STIRRING
Details
stirred for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 0.9 mL of a 9:1 THF/H2O solution
CUSTOM
Type
CUSTOM
Details
was placed at rt
ADDITION
Type
ADDITION
Details
water (1.0 mL) was added
STIRRING
Type
STIRRING
Details
The reaction was stirred for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
charged with magnesium sulfate (ca. 1.0 g)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane, 0 to 7%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.